![molecular formula C16H16FN3O5 B1459661 diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1610376-99-2](/img/structure/B1459661.png)

diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Overview

Description

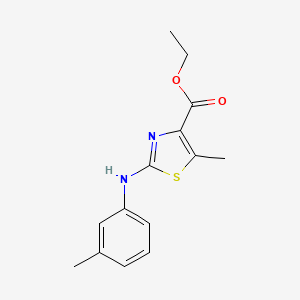

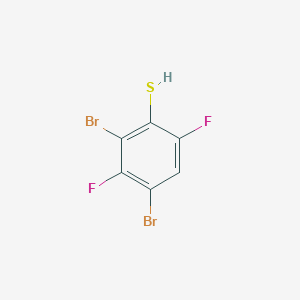

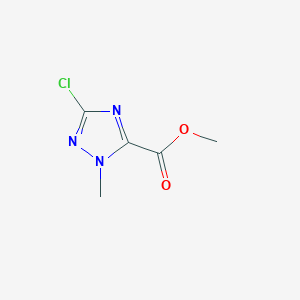

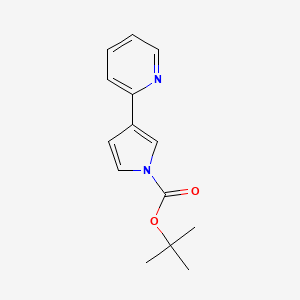

The compound “diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a fluorophenyl group, an oxoethyl group, and two carboxylate groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The 1,2,3-triazole ring, fluorophenyl group, oxoethyl group, and carboxylate groups could each potentially participate in chemical reactions .Scientific Research Applications

Synthesis Methods and Chemical Reactions :

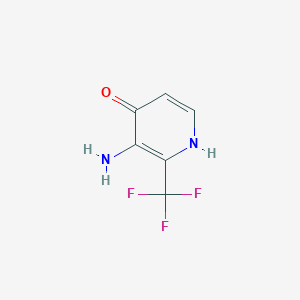

- A study by Ezema et al. (2015) explored the synthesis of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, a related compound, via the reaction of 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate. This method involves the Dimroth rearrangement to form tricyclic compounds (Ezema et al., 2015).

Antibacterial Applications :

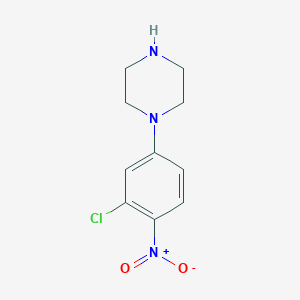

- Boukhssas et al. (2017) synthesized a compound similar to the one , testing its antibacterial activity against Gram-positive and Gram-negative bacteria. The compound displayed a bactericidal effect on strains like Staphylococcus aureus and Escherichia coli (Boukhssas et al., 2017).

Antiviral Research :

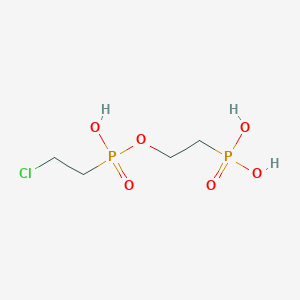

- A study by Bankowska et al. (2014) involved synthesizing diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates. However, these compounds, which are structurally related, did not exhibit antiviral activity in the tested DNA and RNA viruses (Bankowska et al., 2014).

Corrosion Inhibition :

- Rahmani et al. (2019) investigated the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The study showed significant inhibition efficiency, making it a promising candidate for corrosion protection applications (Rahmani et al., 2019).

Structural Chemistry and Molecular Interactions :

- Ahmed et al. (2020) conducted a study on triazole derivatives, focusing on their synthesis, spectroscopic, and X-ray characterization. The study provided insights into the molecular interactions and structural properties of these compounds (Ahmed et al., 2020).

Safety and Hazards

Mechanism of Action

- Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121

- DrugBank. (2005). 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Quinazolinamine

- Yurttas, L., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 1-12

properties

IUPAC Name |

diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-5-7-11(17)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPLBHXKNFPRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.